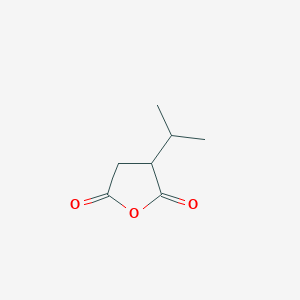
2,5-Furandione, dihydro-3-(1-methylethyl)-
Descripción general
Descripción
“2,5-Furandione, dihydro-3-(1-methylethyl)-” is a chemical compound with the molecular formula C5H6O3 . It is also known by other names such as Succinic anhydride, methyl-; Methylsuccinic anhydride; Pyrotartaric anhydride; 2-Methylsuccinic anhydride; 3-Methylsuccinic anhydride; 3,4-Dihydro-3-methyl-2,5-furandione; 3-Methyldihydro-2,5-furandione .
Molecular Structure Analysis
The molecular structure of “2,5-Furandione, dihydro-3-(1-methylethyl)-” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 114.0993 .Physical And Chemical Properties Analysis
The boiling point of “2,5-Furandione, dihydro-3-(1-methylethyl)-” is predicted to be 250.9±9.0 °C, and its density is predicted to be 1.123±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Atmospheric Chemistry
Furandiones, including 2,5-furandione, dihydro-3-(1-methylethyl), are significant in the study of atmospheric chemistry. They are products of the photooxidation of anthropogenic volatile organic compounds (VOCs), like toluene, and contribute to secondary organic aerosol (SOA) formation. A study by Al-Naiema, Roppo, and Stone (2017) developed a highly sensitive method for quantifying furandiones in fine particulate matter, which helps in assessing their role as tracers for anthropogenic SOA and potential health impacts (Al-Naiema, Roppo, & Stone, 2017).
Organic Aerosol Formation
The formation of secondary organic aerosols by reactive condensation of furandiones with aldehydes and water vapor has been studied. This research, conducted by Koehler et al. (2004), explored the growth of inorganic seed aerosol in the presence of various compounds, including 2,5-furandione. Their findings showed that furandiones play a significant role in aerosol growth, especially in the presence of humidity, and highlighted the reaction-dependent nature of these processes (Koehler et al., 2004).
Synthesis of Heterocyclic Compounds
Furandiones are used as versatile synthons in heterocyclic synthesis. A study by Önal and Yıldırım (2007) demonstrated how 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione can react with semi-/thiosemicarbazones, leading to the synthesis of novel heterocyclic systems. This research highlights the high reactivity of furandiones and their utility in constructing a wide variety of monocyclic or condensed heterocyclic compounds (Önal & Yıldırım, 2007).
Antimicrobial Activity
Some derivatives of furandiones exhibit antimicrobial properties. Igidov et al. (1999) investigated compounds synthesized through the Wittig reaction of 5-aryl-2,3-dihydro-2,3-furandiones, demonstrating their antimicrobial activity against standard strains of Staphylococcus aureus and Escherichia coli (Igidov et al., 1999).
Propiedades
IUPAC Name |
3-propan-2-yloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCFJXBYVYYZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441310 | |
| Record name | 2,5-Furandione, dihydro-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Furandione, dihydro-3-(1-methylethyl)- | |
CAS RN |
49538-78-5 | |
| Record name | 2,5-Furandione, dihydro-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



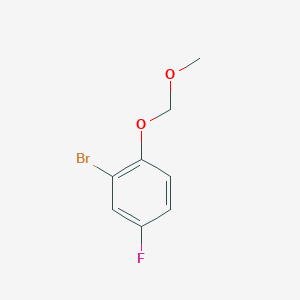
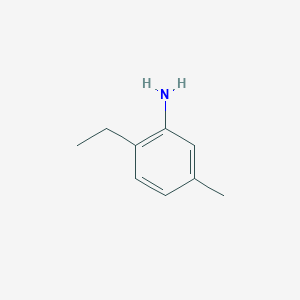
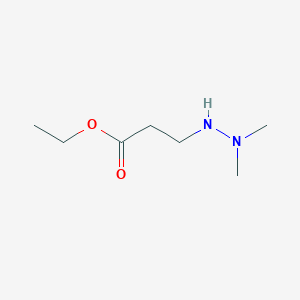
![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide](/img/structure/B3052887.png)
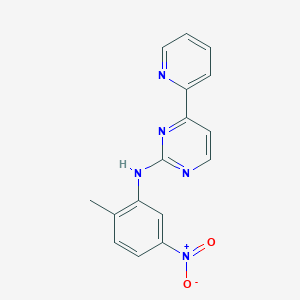


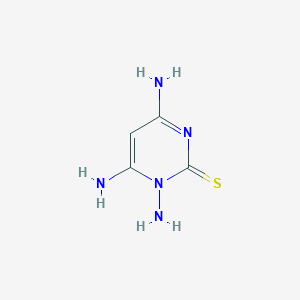
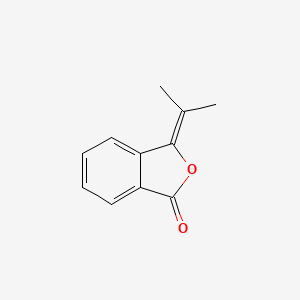
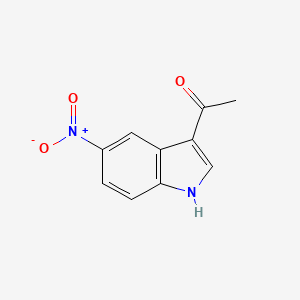
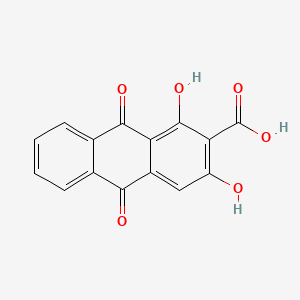
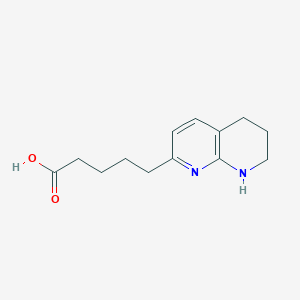
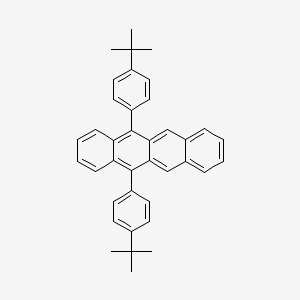
![Imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B3052906.png)